molecular formula C11H10N2O2S B1411872 6-Phenylpyridine-3-sulfonamide CAS No. 2035053-36-0

6-Phenylpyridine-3-sulfonamide

Cat. No.: B1411872
CAS No.: 2035053-36-0
M. Wt: 234.28 g/mol
InChI Key: SVOMGNYZKJFONI-UHFFFAOYSA-N
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Description

6-Phenylpyridine-3-sulfonamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is characterized by the presence of a phenyl group attached to a pyridine ring, which is further substituted with a sulfonic acid amide group. The unique structure of this compound makes it an important molecule in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-3-sulfonamide typically involves the sulfonation of pyridine derivatives followed by the introduction of the amide group. One common method involves the diazotation of 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides. These chlorides are then hydrolyzed to yield sulfonic acids, which can be further reacted with amines to form sulfonamides .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation has been reported to enhance the efficiency of sulfonamide synthesis, providing good functional group tolerance and high yields . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can facilitate the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Sulfonyl Chlorides: Formed through oxidation of sulfonic acids.

    Amines: Formed through reduction of nitro groups.

    Substituted Sulfonamides: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

    Pyridine-3-sulfonic acid amide: Similar structure but lacks the phenyl group.

    Phenylpyridine-2-sulfonic acid amide: Similar structure but with the sulfonic acid amide group at a different position on the pyridine ring.

Uniqueness: 6-Phenylpyridine-3-sulfonamide is unique due to the presence of both the phenyl group and the sulfonic acid amide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-phenylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMGNYZKJFONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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